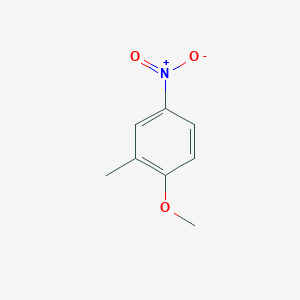

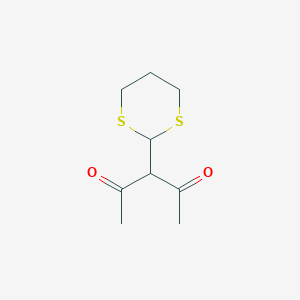

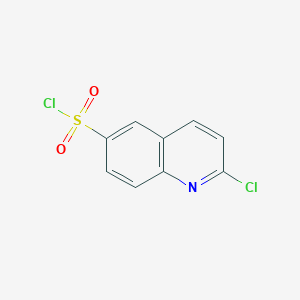

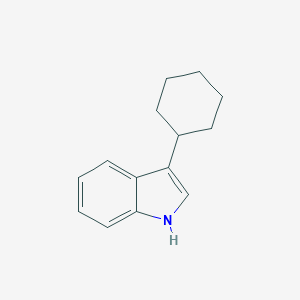

![molecular formula C15H20N2O2 B018563 N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide CAS No. 679412-75-0](/img/structure/B18563.png)

N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide

Übersicht

Beschreibung

- Es ist gut charakterisiert und leicht in verschiedenen menschlichen Geweben nachweisbar.

- Pentosidin dient als Biomarker für Erkrankungen wie Diabetes, Alterung, Urämie, Proteinschädigung durch Akkumulation und nicht-enzymatische Modifikation langlebiger Proteine in der Maillard-Reaktion .

Pentosidin: ist ein fortgeschrittenes Glykationsendprodukt (AGE) und ein vernetztes Stoff.

Herstellungsmethoden

- Pentosidin bildet fluoreszierende Vernetzungen zwischen Arginin- und Lysinresten in Kollagen.

- Es leitet sich von Ribose (einer Pentose) ab und reagiert mit Maillard-Reaktionsprodukten von Ribose.

- Obwohl es in Spurenkonzentrationen in Gewebs-Proteinen vorhanden ist, beurteilt es die kumulative Schädigung von Proteinen aufgrund nicht-enzymatischer Bräunungsreaktionen mit Kohlenhydraten .

Vorbereitungsmethoden

- Pentosidine forms fluorescent cross-links between arginine and lysine residues in collagen.

- It is derived from ribose (a pentose) and reacts with Maillard reaction products of ribose.

- Although present in trace concentrations among tissue proteins, it assesses cumulative damage to proteins due to non-enzymatic browning reactions with carbohydrates .

Analyse Chemischer Reaktionen

- Pentosidin durchläuft Vernetzungsreaktionen zwischen Arginin und Lysin.

- Häufige Reagenzien sind Ribose-abgeleitete Maillard-Reaktionsprodukte.

- Die wichtigsten gebildeten Produkte sind fluoreszierende Vernetzungen in Kollagen.

Wissenschaftliche Forschungsanwendungen

Chemie: Studium von AGEs und ihrer Auswirkungen auf die Proteinmodifikation.

Biologie: Untersuchung von Proteinschäden und altersbedingten Prozessen.

Medizin: Korrelation von Pentosidin mit diabetischen Komplikationen bei Typ-2-Diabetes-Patienten.

Industrie: Bewertung der Proteinqualität und -stabilität in Lebensmittelprodukten.

Wirkmechanismus

- In vivo bildet Pentosidin durch Zuckerfragmentierung.

- Pentosidin korreliert mit dem Vorhandensein und der Schwere von diabetischen Komplikationen bei Patienten mit Typ-2-Diabetes .

Wirkmechanismus

- In vivo, AGEs form pentosidine through sugar fragmentation.

- Pentosidine correlates with the presence and severity of diabetic complications in patients with type 2 diabetes .

Vergleich Mit ähnlichen Verbindungen

- Pentosidin ist aufgrund seiner Fluoreszenz einzigartig.

- Ähnliche Verbindungen umfassen andere AGEs, die während nicht-enzymatischer Bräunungsreaktionen gebildet werden.

Eigenschaften

IUPAC Name |

N-(1-cyano-2-phenylmethoxyethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSSSDFJRLJGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(COCC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467754 | |

| Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679412-75-0 | |

| Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.